5-Methyl-1-(2-oxopropyl)-1H-indole-2,3-dione
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Overview
Description
5-Methyl-1-(2-oxopropyl)indoline-2,3-dione: is a synthetic organic compound that belongs to the class of indoline derivatives. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with a methyl group at the 5-position and an oxopropyl group at the 1-position of the indoline-2,3-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(2-oxopropyl)indoline-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indoline-2,3-dione and 2-oxopropyl bromide.
Alkylation Reaction: Indoline-2,3-dione is subjected to an alkylation reaction with 2-oxopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 5-Methyl-1-(2-oxopropyl)indoline-2,3-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-(2-oxopropyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, leading to the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under mild conditions.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃) and are carried out in solvents like dichloromethane (CH₂Cl₂).
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of various substituents on the aromatic ring, leading to a wide range of functionalized derivatives.
Scientific Research Applications
5-Methyl-1-(2-oxopropyl)indoline-2,3-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates with anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: It serves as a probe to study biological pathways and mechanisms, particularly those involving indoline derivatives.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.
Chemical Biology: It is used in chemical biology research to investigate enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 5-Methyl-1-(2-oxopropyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors related to inflammation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indoline-2,3-dione: The parent compound without the methyl and oxopropyl groups.
5-Methylindoline-2,3-dione: Similar structure but lacks the oxopropyl group.
1-(2-Oxopropyl)indoline-2,3-dione: Similar structure but lacks the methyl group.
Uniqueness
5-Methyl-1-(2-oxopropyl)indoline-2,3-dione is unique due to the presence of both the methyl and oxopropyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
79552-54-8 |
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Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
5-methyl-1-(2-oxopropyl)indole-2,3-dione |
InChI |
InChI=1S/C12H11NO3/c1-7-3-4-10-9(5-7)11(15)12(16)13(10)6-8(2)14/h3-5H,6H2,1-2H3 |
InChI Key |
KZNFTYLSAUBUGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CC(=O)C |
Origin of Product |
United States |
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